molecular formula C10H10BrFO2 B12852023 Methyl 2-(bromomethyl)-3-fluorophenylacetate

Methyl 2-(bromomethyl)-3-fluorophenylacetate

Katalognummer: B12852023
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: GZDWXFWXEMGFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(bromomethyl)-3-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 2-position and a fluorine atom at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of methyl 3-fluorophenylacetate. One common method includes the reaction of methyl 3-fluorophenylacetate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(bromomethyl)-3-fluorophenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted phenylacetates.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(bromomethyl)-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(bromomethyl)-3-fluorophenylacetate depends on its specific application. In general, the bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The fluorine atom can influence the compound’s reactivity and stability through electronic effects, potentially enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-bromoacetate: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.

    Methyl 2-(bromomethyl)benzoate: Contains a benzoate group instead of a phenylacetate group, resulting in different chemical properties.

    Methyl 2-(chloromethyl)-3-fluorophenylacetate:

Uniqueness: Methyl 2-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects

Eigenschaften

Molekularformel

C10H10BrFO2

Molekulargewicht

261.09 g/mol

IUPAC-Name

methyl 2-[2-(bromomethyl)-3-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5-6H2,1H3

InChI-Schlüssel

GZDWXFWXEMGFKH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(C(=CC=C1)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.